molecular formula C12H7F3O B6373498 4-(2,3-Difluorophenyl)-3-fluorophenol CAS No. 1261464-13-4

4-(2,3-Difluorophenyl)-3-fluorophenol

Cat. No.: B6373498
CAS No.: 1261464-13-4
M. Wt: 224.18 g/mol
InChI Key: SELOSCINEQWRLZ-UHFFFAOYSA-N
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Description

Significance of Fluorine Substitution in Organic Molecules

The strategic placement of fluorine in organic molecules can lead to remarkable changes in their biological and chemical properties. tandfonline.com Due to its small size and high electronegativity, fluorine can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of drug candidates to their target proteins. tandfonline.comchemxyne.com The powerful electron-withdrawing nature of fluorine can also influence the acidity or basicity of nearby functional groups and introduce conformational changes. researchgate.netacs.org These modifications are highly sought after in drug design and development to optimize the efficacy and pharmacokinetic profiles of therapeutic agents. researchgate.netnih.gov Furthermore, the isotope ¹⁸F is a positron emitter used as a radiotracer in Positron Emission Tomography (PET) imaging, a critical tool in both preclinical and clinical research. researchgate.netnih.gov

Overview of Aryl Fluorides and Fluorophenols in Chemical Synthesis

Aryl fluorides and fluorophenols are important building blocks in organic synthesis. researchgate.net The synthesis of these compounds can be challenging, and various methods have been developed to facilitate the formation of the carbon-fluorine (C-F) bond. nih.gov Traditional methods include nucleophilic aromatic substitution (SɴAr) reactions, which are generally limited to electron-deficient aromatic systems, and the Balz-Schiemann reaction, which involves the thermal decomposition of diazonium tetrafluoroborates. nih.govorganic-chemistry.org

More contemporary methods often involve transition metal-catalyzed reactions. For instance, palladium-catalyzed fluorination of aryl halides or triflates has been a significant area of research. nih.govorganic-chemistry.org Copper-mediated fluorination of aryl boronic acids and their derivatives has also emerged as a powerful tool for synthesizing aryl fluorides under mild conditions. chemistryviews.org Phenols, being readily available starting materials, can be converted to aryl fluorides through intermediates like aryl fluorosulfonates. acs.org Fluorophenols themselves are key intermediates in the synthesis of pharmaceuticals and agrochemicals. epo.org

Research Context of Polyfluorinated Biphenyl (B1667301) and Phenol (B47542) Derivatives

Polyfluorinated biphenyls and their phenol derivatives are a class of compounds with unique properties stemming from the presence of multiple fluorine atoms. These compounds are characterized by their electron-poor nature, chemical stability, and rigid structure. nih.gov These characteristics make them valuable in various applications, including liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and as building blocks for polymers and metal-organic frameworks (MOFs). nih.gov

The synthesis of highly fluorinated biphenyls often relies on cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent method. nih.gov However, the synthesis of very electron-poor products can be challenging. Research in this area focuses on expanding the scope of existing synthetic methods to make these complex molecules more accessible. nih.gov Phenolic polyfluorinated compounds are particularly important as intermediates for liquid crystal materials and have seen increased interest in the pharmaceutical sector. google.com

Scope and Objectives of Research on 4-(2,3-Difluorophenyl)-3-fluorophenol

The specific compound, this compound, is a polyfluorinated biphenyl derivative containing a phenol group. Research on this molecule would likely be situated within the context of developing new materials or potential pharmaceutical intermediates.

The objectives of investigating this compound would include:

Synthesis: Developing efficient and scalable synthetic routes. This would likely involve a cross-coupling strategy, such as a Suzuki-Miyaura reaction between a derivative of 3-fluorophenol (B1196323) and a 2,3-difluorophenylboronic acid derivative.

Structural and Property Characterization: A thorough analysis of its chemical and physical properties. This would involve determining its melting point, boiling point, and solubility, as well as acquiring spectroscopic data (NMR, IR, Mass Spectrometry) to confirm its structure.

Application Exploration: Investigating its potential uses based on its properties. Given its structure as a polyfluorinated biphenyl phenol, it could be explored as a precursor for liquid crystals, a monomer for specialized polymers, or as a scaffold in medicinal chemistry for the development of new bioactive agents.

While general synthetic strategies and potential applications can be inferred from related compounds, specific, detailed research findings and comprehensive data for this compound are not widely available in the public domain as of the latest searches. Further dedicated research would be required to fully elucidate its properties and potential.

Data Tables

Due to the limited availability of specific experimental data for this compound, the following tables provide representative data for its constituent aromatic moieties to offer a comparative context.

Table 1: Properties of Related Fluorophenols

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3-Fluorophenol372-20-3C₆H₅FO112.1012-14178
4-Fluorophenol (B42351)371-41-5C₆H₅FO112.1043-46185
2,3-Difluorophenol6418-38-8C₆H₄F₂O130.0936-39153-154

Data sourced from various chemical suppliers and databases. sigmaaldrich.comnih.govontosight.aisigmaaldrich.com

Precursor Synthesis Strategies

The successful synthesis of this compound is contingent on the efficient preparation of its constituent aromatic rings: a difluorinated phenyl unit and a fluorophenol unit. These precursors are synthesized through various established and innovative chemical transformations.

Synthesis of Difluorinated Phenyl Intermediates

The 2,3-difluorophenyl moiety is a crucial component of the target molecule. Key intermediates for its incorporation include 1-bromo-2,3-difluorobenzene and (2,3-difluorophenyl)boronic acid.

One common route to 1-bromo-2,3-difluorobenzene involves the dehydrofluorination of polyfluorinated cycloalkanes. For instance, the treatment of 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene with a 50% aqueous solution of potassium hydroxide in the presence of a phase-transfer catalyst like triethylbenzylammonium chloride yields 1-bromo-2,3-difluorobenzene chemicalbook.comchemicalbook.com. Another approach is the bromination of 2,3-difluorotoluene using N-bromosuccinimide (NBS) and a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN) chemicalbook.com.

(2,3-Difluorophenyl)boronic acid is another vital precursor, often synthesized from 1,2-difluorobenzene. The process involves the ortho-lithiation of 1,2-difluorobenzene with n-butyllithium at low temperatures, followed by quenching with a borate ester like tripropyl borate. Subsequent hydrolysis of the resulting boronate ester yields the desired boronic acid echemi.com.

Table 1: Synthesis of Difluorinated Phenyl Intermediates
IntermediateStarting MaterialReagents and ConditionsYield
1-Bromo-2,3-difluorobenzene1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene50% aq. KOH, triethylbenzylammonium chloride, 75-85°CNot specified
1-Bromo-2,3-difluorobenzene2,3-difluorotolueneN-Bromosuccinimide, AIBN, dichloromethane, 0-40°C91%
(2,3-Difluorophenyl)boronic acid1,2-Difluorobenzene1) n-BuLi, THF, -78°C; 2) Tripropyl borate; 3) Acid hydrolysis85%

Synthesis of Fluorophenol Intermediates

The 3-fluorophenol moiety is the second key building block. A common industrial preparation of 3-fluorophenol starts from m-aminophenol. This process involves a diazotization reaction where m-aminophenol is treated with anhydrous hydrofluoric acid and a diazotizing agent like potassium nitrite (KNO2) in an organic solvent google.com. Another method involves the diazotization of m-fluoroaniline in the presence of sulfuric acid, followed by hydrolysis google.com.

Halogenated fluorophenols also serve as important precursors for cross-coupling reactions. For instance, 3-bromo-4-fluorophenol can be synthesized from its O-acetyl protected form by deacetylation using diisopropylethylamine in methanol guidechem.com. Alternatively, it can be obtained by the hydrolysis of (3-bromo-4-fluorophenyl) acetate (B1210297) with sodium hydroxide chemicalbook.com. The synthesis of 4-bromo-3-fluorophenol can be achieved through the bromination of 3-fluorophenol.

Table 2: Synthesis of Fluorophenol Intermediates
IntermediateStarting MaterialReagents and ConditionsYield
3-Fluorophenolm-AminophenolAnhydrous HF, KNO2, organic solventNot specified
3-Fluorophenolm-Fluoroaniline1) H2SO4, NaNO2, -5°C; 2) H2O, hydrolysis75-81%
3-Bromo-4-fluorophenolO-acetyl 3-bromo-4-fluorophenolDiisopropylethylamine, methanol, room temperatureNot specified

Coupling Reactions for Biphenyl Formation

The central step in the synthesis of this compound is the formation of the carbon-carbon bond between the two aromatic rings. This is typically achieved through cross-coupling reactions or directed ortho metalation strategies.

Cross-Coupling Approaches for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of biaryl compounds. This reaction typically involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base.

For the synthesis of the target molecule, (2,3-difluorophenyl)boronic acid can be coupled with a suitably substituted bromofluorophenol, such as 4-bromo-3-fluorophenol. The reaction is generally carried out in a mixed solvent system, such as DMF and water, with a palladium catalyst and a base like potassium carbonate ugr.esmdpi.com. The efficiency of the Suzuki-Miyaura coupling allows for the creation of the desired C-C bond with high yields and good functional group tolerance.

Table 3: Suzuki-Miyaura Coupling for Fluorinated Biphenyl Synthesis
Aryl HalideArylboronic AcidCatalystBaseSolventYield
5-bromosalicylic acid2,4-difluorophenylboronic acidPalladium catalystNot specifiedDMF/H2O98%
1-bromo-4-fluorobenzene4-fluorophenylboronic acidG-COOH-Pd-10K2CO3DMF/H2OGood conversion

Directed Ortho Metalation (DoM) Strategies in Phenol Functionalization

Directed Ortho Metalation (DoM) is a powerful method for the regioselective functionalization of aromatic compounds. This strategy relies on the use of a directing metalation group (DMG) to direct a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the ortho position wikipedia.orgorganic-chemistry.orgbaranlab.org. The resulting aryllithium species can then react with an electrophile.

In the context of phenol functionalization, the hydroxyl group itself is a weak DMG. However, it can be converted into a more potent DMG, such as a methoxy or a carbamate group. For the synthesis of analogues of the target compound, a protected 3-fluorophenol could be subjected to DoM. The directing group would guide the lithiation to one of the ortho positions. Subsequent reaction with a suitable difluorophenyl electrophile could then form the biphenyl linkage. The choice of the directing group and the reaction conditions are crucial for achieving the desired regioselectivity uwindsor.cachem-station.com.

Strategies for Introducing the Phenolic Hydroxyl Group

In many synthetic routes, the phenolic hydroxyl group is introduced in the final steps of the synthesis. A highly effective method for this transformation is the oxidation of an arylboronic acid or a corresponding boronate ester.

This approach is particularly advantageous when the biphenyl core is constructed using a Suzuki-Miyaura coupling where one of the coupling partners is an arylboronic acid. The resulting biphenylboronic acid can then be oxidized to the corresponding phenol. Various oxidizing agents can be employed for this purpose, including hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and even air under specific catalytic conditions organic-chemistry.orgorganic-chemistry.orgacs.orgarkat-usa.org. The reaction is often carried out under mild conditions and provides good to excellent yields of the desired phenol researchgate.net. For example, 2,3-difluorophenol can be synthesized from 2,3-difluorophenylboronic acid by treatment with hydrogen peroxide in dichloromethane, affording a 93% yield chemicalbook.com. This strategy offers a regioselective and efficient way to install the hydroxyl group at the desired position on the biphenyl scaffold.

Table 4: Oxidation of Arylboronic Acids to Phenols
Arylboronic AcidOxidizing AgentConditionsProductYield
Arylboronic acidsH2O2Catalyst-free, room temperaturePhenolsExcellent
Arylboronic acidsm-CPBAWater-ethanol, room temperaturePhenolsExcellent
2,3-Difluorophenylboronic acidH2O2Dichloromethane, 25°C2,3-Difluorophenol93%

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,3-difluorophenyl)-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O/c13-10-3-1-2-9(12(10)15)8-5-4-7(16)6-11(8)14/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELOSCINEQWRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684229
Record name 2,2',3'-Trifluoro[1,1'-biphenyl]-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261464-13-4
Record name 2,2',3'-Trifluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for 4-(2,3-Difluorophenyl)-3-fluorophenol is currently available in the surveyed scientific literature and databases.

Specific ¹H NMR spectral data, including chemical shifts, coupling constants, and signal multiplicities for this compound, have not been reported.

Detailed ¹³C NMR spectral data for this compound, which would provide information on the chemical environment of each carbon atom in the molecule, is not available.

While ¹⁹F NMR is a powerful tool for the analysis of fluorinated compounds, specific ¹⁹F NMR data for this compound, which would be crucial for confirming the fluorine substitution pattern and studying its electronic environment, has not been documented.

Vibrational Spectroscopy

No experimental vibrational spectroscopy data for this compound is currently available.

The characteristic FT-IR absorption bands for the functional groups and vibrational modes of this compound have not been experimentally determined and reported.

There is no available Raman microspectroscopy data for this compound, which would offer complementary information to FT-IR spectroscopy regarding the vibrational modes of the molecule.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of a synthesized compound. For this compound (C₁₂H₇F₃O), high-resolution mass spectrometry (HRMS) provides an exact mass measurement, which is crucial for verifying its molecular formula. The technique differentiates the target molecule from other compounds with the same nominal mass by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy.

In a typical analysis, the compound would be ionized using techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI). The resulting data would confirm the presence of the molecular ion and provide insights into the molecule's stability and fragmentation pathways. The expected monoisotopic mass for C₁₂H₇F₃O is approximately 240.0452 g/mol . Observation of a molecular ion peak at this m/z value in an HRMS spectrum would provide strong evidence for the compound's identity.

Table 1: Illustrative Mass Spectrometry Data for Molecular Confirmation This table represents expected values for the target compound based on its chemical formula.

Analysis TypeIon ModeExpected m/z [M-H]⁻Measured m/z
HRMS (ESI)Negative239.0378239.0380

Fragmentation analysis further supports structural elucidation. For fluorinated aromatic compounds, common fragmentation patterns observed under EI conditions include the cleavage of the biphenyl (B1667301) linkage and the loss of functional groups, which helps in piecing together the molecular structure. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the conjugated π-system of the two aromatic rings is the primary chromophore responsible for UV absorption. The spectra of fluorinated phenols typically exhibit characteristic absorption bands corresponding to π→π* transitions. rsc.org

The position (λmax) and intensity of these absorption bands are sensitive to the molecular structure, including the substitution pattern on the aromatic rings and the solvent used for the analysis. researchgate.net For instance, related compounds like 4-fluorophenol (B42351) show distinct absorption maxima that are influenced by solvent polarity and pH. spectrabase.com The analysis of this compound would be expected to reveal absorption bands characteristic of its substituted biphenyl structure.

Table 2: Representative UV-Vis Absorption Maxima for a Related Aromatic Compound (4-Chlorophenol)

SolventBand I (λmax)Band II (λmax)Source
Aqueous Solution280 nm225 nm researchgate.net

Single Crystal X-ray Diffraction (XRD) Analysis for Solid-State Structure Elucidation

Single crystal X-ray diffraction is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. springernature.com This technique provides unambiguous confirmation of the molecular structure, bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Successful XRD analysis begins with the growth of a high-quality single crystal. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the crystal structure. This analysis yields the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) that define the repeating unit of the crystal—as well as the crystal system and space group. This data is fundamental to describing the solid-state form of the compound. mdpi.com

While specific data for this compound is not available, the table below presents crystallographic data for a representative complex organic molecule to illustrate the type of information obtained from such an analysis. mdpi.com

Table 3: Example Crystallographic Data for a Substituted Triazolo-pyridazino-indole Compound

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9308(2)
b (Å)10.9695(3)
c (Å)14.7966(4)
α (°)100.5010(10)
β (°)98.6180(10)
γ (°)103.8180(10)
Volume (ų)900.07(5)

Hirshfeld Surface Analysis for Intermolecular Interactions

Derived from the XRD data, Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions that stabilize the crystal structure. nih.gov This analysis maps the close contacts between neighboring molecules, providing a detailed picture of forces such as hydrogen bonds and van der Waals interactions.

The analysis generates a unique 2D "fingerprint plot" for the molecule, which summarizes all the intermolecular contacts. The plot highlights the relative contributions of different types of atomic interactions. For this compound, one would anticipate significant interactions involving the fluorine and hydroxyl groups, such as O–H···F or C–H···F hydrogen bonds, in addition to H···H, C···H, and π-π stacking interactions. Quantifying these interactions is key to understanding the material's solid-state properties. nih.gov

The following table shows an example of the quantitative data obtained from a Hirshfeld analysis of a fluorinated organic compound, demonstrating the percentage contribution of the most significant intermolecular contacts. nih.gov

Table 4: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for (2E)-3-(4-chloro-3-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

Contact TypeContribution (%)
H···H25.0
C···H / H···C20.6
O···H / H···O15.6
Cl···H / H···Cl10.7
F···H / H···F10.4

Computational and Theoretical Investigations of Molecular Structure and Reactivity

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the properties of molecules. These methods, rooted in the principles of quantum mechanics, provide detailed insights into molecular behavior at the atomic and electronic levels.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govnih.gov This process involves finding the lowest energy state of the molecule, which corresponds to its most probable structure. upb.ro For 4-(2,3-Difluorophenyl)-3-fluorophenol, DFT calculations, often employing functionals like B3LYP and basis sets such as 6-311G(d,p), would be used to predict bond lengths, bond angles, and dihedral angles. nih.govscispace.com The geometry optimization procedure systematically alters the molecular structure to minimize its total electronic energy. upb.ro

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated using DFT/B3LYP/6-311G(d,p))

Parameter Value
C-C (phenyl rings) ~1.39 - 1.41 Å
C-O (phenol) ~1.36 Å
O-H (phenol) ~0.96 Å
C-F ~1.35 Å
C-C (inter-ring) ~1.48 Å
∠C-C-C (phenyl rings) ~118° - 121°
∠C-O-H ~109°
Dihedral Angle (between rings) ~30° - 40°

Conformational Analysis and Energy Minima

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org These different arrangements are called conformations or rotamers. lumenlearning.com For this compound, the most significant conformational flexibility arises from the rotation around the single bond connecting the two phenyl rings.

The potential energy surface of the molecule is explored by systematically changing the dihedral angle between the rings. The goal is to identify the conformations that correspond to energy minima (stable conformers) and energy maxima (transition states). libretexts.org The most stable conformation, or the global energy minimum, represents the preferred spatial arrangement of the molecule. organicchemistrytutor.com Staggered conformations are generally more stable than eclipsed conformations due to reduced steric hindrance and torsional strain. libretexts.orgchemistrysteps.com The energy difference between various conformations provides insight into the molecule's flexibility and the barriers to internal rotation. libretexts.org

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical reactivity, spectroscopic properties, and intermolecular interactions. Various computational techniques are employed to analyze the distribution of electrons within a molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgtaylorandfrancis.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govmalayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized. nih.gov For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.2
HOMO-LUMO Gap 5.3

Note: These are estimated values. Actual values would be obtained from specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is plotted on the electron density surface and color-coded to represent different electrostatic potential values. wolfram.com Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.netresearchgate.net Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent regions of neutral or near-neutral potential.

The MEP map of this compound would be invaluable for predicting its reactivity and intermolecular interaction sites. manipal.edu The electronegative fluorine and oxygen atoms are expected to create regions of negative potential, while the hydrogen atoms, particularly the phenolic hydrogen, would likely be in regions of positive potential. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions. taylorandfrancis.com It provides a localized, Lewis-like description of the electronic structure, which is useful for understanding charge transfer, hyperconjugation, and delocalization effects that contribute to molecular stability. taylorandfrancis.comnih.gov

Table 3: Compound Names Mentioned

Compound Name

Thermodynamic Property Calculations

No specific studies detailing the theoretical calculations of thermodynamic properties such as enthalpy, entropy, or Gibbs free energy for this compound were found. While theoretical investigations of thermodynamic stability have been performed for isomers of fluorophenol, this data is not transferable to the significantly different structure of this compound. upb.ro

Prediction of Spectroscopic Properties (e.g., IR, UV-Vis)

Detailed theoretical predictions for the Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra of this compound are not present in the available literature. Computational studies using methods like Density Functional Theory (DFT) are commonly employed to predict the vibrational frequencies (IR spectra) and electronic transitions (UV-Vis spectra) of molecules. nih.govmdpi.comnih.gov For instance, theoretical IR spectra have been calculated for isomers of fluorophenol and chlorophenol to aid in the assignment of experimental bands. nih.govuzh.chru.nl Similarly, Time-Dependent DFT (TD-DFT) is used to compute UV-Vis absorption spectra for various polyphenolic compounds. nih.gov Without specific computational studies on this compound, no data tables or detailed findings can be presented.

Theoretical Studies of Non-Linear Optical (NLO) Properties

There is no available research on the theoretical non-linear optical (NLO) properties of this compound. Such studies typically involve calculating properties like the electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) to assess a molecule's potential for use in NLO applications. upb.roresearchgate.netfrontiersin.org Theoretical investigations have been conducted on other fluorinated and chalcone-based molecules to evaluate their NLO potential, often using DFT methods. upb.roresearchgate.netru.nl These studies highlight the importance of molecular structure, electron-donating and accepting groups, and π-conjugated systems in determining NLO response. ru.nl However, no such analysis has been published for this compound.

Investigation of Intermolecular and Supramolecular Interactions

Hydrogen Bonding Networks

Hydrogen bonds are among the strongest and most directional noncovalent interactions, playing a pivotal role in determining the structure of molecular crystals. msu.eduwikipedia.org In 4-(2,3-Difluorophenyl)-3-fluorophenol, both intramolecular and intermolecular hydrogen bonds are possible, shaping its conformational preferences and extended solid-state architecture.

Intramolecular hydrogen bonds form within a single molecule. In the case of this compound, the key intramolecular interaction to consider is the hydrogen bond between the hydroxyl group and the adjacent fluorine atom on the same phenyl ring (O-H···F).

Research on simpler, related molecules like 2-fluorophenol (B130384) provides critical insights. Studies combining spectroscopic methods and theoretical calculations have concluded that the intramolecular O-H···F hydrogen bond in 2-fluorophenol is notably weak. acs.orgstackexchange.com In contrast, other ortho-substituted halophenols with chlorine or bromine exhibit stronger intramolecular hydrogen bonds. acs.org The relative weakness in the fluorine-containing analogue is often attributed to the specific geometric constraints and electronic properties of the C-F bond.

Given the likely weakness of the intramolecular O-H···F bond, it is probable that intermolecular hydrogen bonds play a more dominant role in the crystal lattice of this compound. The hydroxyl group (-OH) is a potent hydrogen bond donor, while the oxygen and fluorine atoms are potential acceptors.

In many phenol-containing crystal structures, intermolecular O-H···O hydrogen bonds are a recurring motif, often leading to the formation of chains or cyclic assemblies. researchgate.net In the context of fluorinated phenols, intermolecular O-H···F bonds are also a significant possibility. The competition between oxygen and fluorine as hydrogen bond acceptors is a key factor in determining the final supramolecular structure. Additionally, weaker intermolecular interactions such as C-H···O, C-H···F, and C-H···π bonds are expected to further stabilize the crystal packing. mostwiedzy.pl For example, studies on cocrystals involving pentafluorophenol (B44920) have demonstrated the formation of layers held together by C-H···F interactions. mostwiedzy.pl The presence of multiple C-H bonds and aromatic rings in this compound provides ample opportunity for these types of interactions to occur.

Table 1: Potential Hydrogen Bonding Interactions in this compound

Interaction Type Donor Acceptor Strength Role in Structure
Intramolecular
O-H···F Phenolic -OH Ortho-Fluorine Weak acs.org Influences molecular conformation
C-H···F/O Aromatic C-H Fluorine / Oxygen Very Weak Contributes to conformational stability
Intermolecular
O-H···O Phenolic -OH Phenolic -OH Strong researchgate.net Primary driver for chains/dimers
O-H···F Phenolic -OH Fluorine Moderate Competes with O-H···O, forms networks
C-H···π Aromatic C-H Aromatic Ring Weak mostwiedzy.pl Stabilizes crystal packing
C-H···F Aromatic C-H Fluorine Weak mostwiedzy.pl Cross-links primary motifs

π-Stacking Interactions (e.g., π···π contacts)

The interaction between aromatic rings, known as π-stacking, is a crucial force in the assembly of many organic molecules. In this compound, the presence of two phenyl rings—one electron-richer (the phenol (B47542) ring) and one electron-poorer due to difluorination—sets the stage for strong aryl···perfluoroaryl stacking interactions.

The introduction of electron-withdrawing fluorine atoms onto an aromatic ring polarizes its π-system, creating a region of positive electrostatic potential on the face of the ring (a "π-hole"). This enhances its ability to stack with an electron-rich aromatic ring through favorable electrostatic interactions. nih.govpolimi.it This type of polar-π interaction is significantly stronger than the stacking between two non-fluorinated benzene (B151609) rings. nih.gov This principle has been widely adopted as a powerful tool in crystal engineering and supramolecular self-assembly. polimi.it

Halogen Bonding and Other Non-Covalent Interactions

Beyond hydrogen bonding and π-stacking, other non-covalent interactions, particularly those involving fluorine, are critical. Halogen bonding is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.govnih.gov While this interaction is typically stronger for heavier halogens, interactions involving fluorine are also recognized.

Recent studies have provided evidence for F···F interactions in the solid state, even though fluorine lacks a significant positive σ-hole. rsc.orgrsc.org These contacts, along with other weak interactions like C–F···π, play a role in consolidating crystal packing. rsc.org In extensively fluorinated molecules, F···F contacts can be a key factor in supramolecular assembly. rsc.orgnih.gov Given the three fluorine atoms in this compound, short F···F contacts between adjacent molecules are likely to occur, contributing to the cohesion of the crystal. Other potential interactions include dipole-dipole forces arising from the polar C-F and O-H bonds, and London dispersion forces, which are always present. byjus.comlibretexts.org

Influence of Fluorination on Interaction Strength and Specificity

The substitution of hydrogen with fluorine has a profound effect on a molecule's electronic properties and, consequently, its intermolecular interactions. acs.org The high electronegativity of fluorine creates strong C-F bond dipoles and alters the electrostatic potential surface of the aromatic rings.

Key effects of fluorination relevant to this compound include:

Enhancement of π-Stacking: As discussed, fluorination of one aromatic ring in a biphenyl (B1667301) system creates a strong electrostatic driving force for π-stacking with a non-fluorinated or less-fluorinated ring. nih.govpolimi.it

Modulation of Hydrogen Bonding: Fluorine atoms act as weak hydrogen bond acceptors. Their presence provides alternative bonding sites that compete with more traditional acceptors like oxygen, leading to diverse and sometimes unpredictable hydrogen-bonding networks. nih.govharvard.edu

Enabling Halogen Bonding: Fluorination introduces the possibility of F···F and other fluorine-centered non-covalent interactions, adding another layer of complexity and control for crystal engineering. rsc.orgrsc.org

The strategic placement of three fluorine atoms across the two rings of this compound makes it a highly tailored molecule where these effects are finely balanced to direct its self-assembly.

Supramolecular Assembly and Crystal Engineering

Supramolecular assembly is the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions. researchgate.netyoutube.com Crystal engineering seeks to control this process to design solids with desired properties. rsc.org The diverse set of functional groups in this compound makes it an interesting candidate for the construction of complex supramolecular architectures.

The combination of a strong hydrogen-bond donor (-OH), multiple acceptors (-F, -O), and two distinct π-systems creates a system where a hierarchy of interactions will guide assembly. It is likely that the primary structure will be dictated by the strongest interactions, such as O-H···O or O-H···F hydrogen bonds forming chains or dimers. These primary structures would then be organized into a three-dimensional crystal lattice through weaker, but cumulatively significant, π-stacking, C-H···F, and F···F interactions. mostwiedzy.plrsc.org The specific substitution pattern on the phenyl rings is known to have a dramatic effect on the resulting supramolecular structure, leading to different hydrogen-bonded arrangements like catemers or 2D networks in related aryl-pyrazole systems. nih.gov By understanding and manipulating this interplay of forces, it is possible to engineer the crystal packing of molecules like this compound to achieve specific material properties.

In Vitro Biological Activity and Structure Activity Relationship Sar Studies

Enzyme Inhibition Studies (In Vitro)

The unique properties of fluorine-containing compounds make them candidates for enzyme inhibitors. nih.govresearchgate.net The strong electron-withdrawing nature of fluorine can influence binding affinities with enzyme active sites.

Aromatase, a cytochrome P450 enzyme (CYP19A1), is a key target in the treatment of hormone-dependent breast cancer as it catalyzes the final step in estrogen biosynthesis. nih.govmdpi.com The inhibition of this enzyme is a validated strategy for reducing estrogen levels. nih.gov

While no direct studies on 4-(2,3-Difluorophenyl)-3-fluorophenol as an aromatase inhibitor are publicly available, research on related fluorinated structures provides insight into potential activity. For instance, studies on dual aromatase-sulfatase inhibitors have shown that the substitution pattern on phenyl rings is critical for activity. In one study, replacing a para-cyanophenyl ring with a 3,5-difluorophenyl ring in a series of inhibitors was found to be detrimental to aromatase inhibition, increasing the IC50 values by two orders of magnitude. nih.gov This highlights the sensitivity of the aromatase active site to the electronic and steric properties of the inhibitor.

Conversely, other studies on fluorinated isoflavanones, which also possess a diaryl structure, have demonstrated that fluorine substitution can enhance aromatase inhibitory activity. The increased hydrophobicity imparted by fluorine may lead to stronger interactions within the enzyme's hydrophobic active site. nih.gov In some cases, fluorinated derivatives have shown potent inhibition with IC50 values in the low micromolar range. mdpi.comnih.gov For example, the non-steroidal, triazole-containing compounds vorozole (B144775) and letrozole (B1683767) are potent competitive aromatase inhibitors. nih.gov

Table 1: Aromatase Inhibition by Representative Fluorinated and Related Compounds

Compound Name IC50 (µM) Cell Line/Assay System
Vorozole 0.469 (for CYP1A1) Human Liver Cytochrome P450s
Letrozole 69.8 (for CYP1A1) Human Liver Cytochrome P450s
Pyrimidine-triazole derivative 34 0.082 In vitro assay

This table presents data for related compounds to illustrate the range of activities observed for aromatase inhibitors.

α-Glucosidase Inhibition: α-Glucosidase inhibitors are a class of drugs used to manage type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. nih.govnih.govplos.org The search for new, potent α-glucosidase inhibitors has led to the investigation of various synthetic compounds, including those containing fluorine. mdpi.com

Studies on flavonoids have shown that specific hydroxylation and substitution patterns are key to their α-glucosidase inhibitory activity. mdpi.comresearchgate.net For fluorinated compounds, research on 2-imino-1,3-thiazolines revealed that the extent and position of fluorination directly relate to their inhibitory potency. researchgate.net For example, a derivative with a distinctive combination of fluoro substituents on three aromatic rings was identified as a lead inhibitor with an IC50 value of 1.47 µM. researchgate.net This suggests that the strategic placement of fluorine atoms, such as those in this compound, could be a viable strategy for designing α-glucosidase inhibitors.

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.govresearchgate.net Its inhibition is a target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. rjpharmacognosy.ir Fluoride (B91410) itself is known to be a potent inhibitor of bacterial ureases. nih.gov The mechanism of inhibition can be both direct, through interaction with the enzyme's active site, and indirect, by acidifying the bacterial cytoplasm. nih.govresearchgate.net

Research on other classes of compounds, such as acrylic acid derivatives, has identified potent urease inhibitors with IC50 values in the low micromolar range, demonstrating activity even greater than the standard inhibitor thiourea. nih.gov Given that fluoride is a known urease inhibitor, it is plausible that organofluorine compounds like this compound could exhibit this activity.

Table 2: α-Glucosidase and Urease Inhibition by Representative Compounds

Compound Class/Name Target Enzyme IC50 (µM) Source Organism/Assay
3-fluoro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide α-Glucosidase 1.47 In vitro assay
Acrylic Acid Derivative 3 Urease 10.46 Jack Bean
Ethyl acetate (B1210297) fraction of Tamarix dioica α-Glucosidase 122.81 (µg/mL) In vitro assay

This table includes data for various compounds to illustrate inhibitory activities against α-glucosidase and urease.

Antimicrobial Activity (In Vitro)

The incorporation of fluorine into molecular scaffolds is a common strategy in the development of antimicrobial agents. chemrxiv.org Fluorine can enhance properties like metabolic stability and membrane permeability, which are crucial for antibacterial and antifungal drugs. semanticscholar.orgtandfonline.com

Research has demonstrated that fluorinated biphenyl (B1667301) derivatives possess promising antibacterial properties. A recent study focused on F- and CF3-substituted biphenyls as potential inhibitors of the Escherichia coli FabH enzyme. nih.gov The results indicated that fluorine substitution significantly enhanced antibacterial activity. nih.gov

Another study on biphenyl and dibenzofuran (B1670420) derivatives found that compounds with a strong electron-withdrawing group, such as a trifluoromethyl group, on one phenyl ring and hydroxyl groups on the other were beneficial for antibacterial activity against resistant pathogens. nih.gov For example, the compound 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values as low as 3.13 and 6.25 µg/mL, respectively. nih.gov Similarly, fluorinated chalcones have shown significant activity against both Gram-positive and Gram-negative bacteria. nih.gov These findings suggest that the difluorophenyl and fluorophenol moieties of this compound could contribute to antibacterial efficacy.

Table 3: In Vitro Antibacterial Activity of Representative Fluorinated Biphenyls and Related Compounds

Compound Name Bacterial Strain MIC (µg/mL)
4′-(Trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) Staphylococcus aureus (MRSA) 3.13
4′-(Trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) Enterococcus faecalis (MDR) 6.25
Benzyl (B1604629) bromide derivative (1a) Staphylococcus aureus 1000
Benzyl bromide derivative (1c) Streptococcus pyogenes 500

This table presents MIC values for related compounds against various bacterial strains to indicate potential antibacterial efficacy.

The structural features that confer antibacterial activity often translate to antifungal effects as well. Fluorinated compounds are well-represented among clinically used antifungals. semanticscholar.org Research on novel trifluoromethyl and trifluoromethoxy substituted chalcones has demonstrated their efficacy against pathogenic fungal strains like Candida albicans and Aspergillus niger. nih.gov In some cases, the antifungal activity of these synthetic chalcones was comparable or superior to the standard drug fluconazole. nih.gov

The determination of antifungal activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a fungus. dovepress.comresearchgate.net For example, a benzyl bromide derivative showed an MIC of 250 µg/mL against C. albicans. dovepress.com While specific data for this compound is not available, the literature on related fluorinated structures supports the potential for antifungal activity. nih.gov

Table 4: In Vitro Antifungal Activity of Representative Compounds

Compound Name/Class Fungal Strain MIC (µg/mL)
Benzyl bromide derivative (1a) Candida albicans 250
Benzyl bromide derivative (1c) Candida krusei 500
(Z)-13-docosenamide Penicillium aurantiogriseum 20
(Z)-13-docosenamide Aspergillus fumigatus 20

This table shows MIC values for various compounds against pathogenic fungi.

Cell-Based Assays (In Vitro)

Cell-based assays are crucial for evaluating the biological effects of a compound in a cellular context. researchgate.netjksus.org For a compound like this compound, which has potential as an enzyme inhibitor, relevant assays would include assessing its impact on cancer cell lines. nih.gov For instance, since aromatase inhibitors are used in breast cancer therapy, their effects are often tested on estrogen-receptor-positive breast cancer cell lines, such as MCF-7. researchgate.netjapsonline.com

Cytotoxicity assays, like the MTT assay, are commonly used to determine the concentration of a compound that inhibits cell growth by 50% (IC50). japsonline.com Studies on fluorinated aminophenylhydrazines have shown potent cytotoxic effects on the A549 lung carcinoma cell line, with IC50 values as low as 0.64 µM. nih.gov A novel fluorescent choline (B1196258) derivative demonstrated selective toxicity to HeLa (cervical cancer) and MCF-7 (breast cancer) cells with IC50 values of 200 µM and 105 µM, respectively, while being less toxic to normal cell lines. nih.gov This highlights the importance of evaluating both efficacy and selectivity in cell-based models.

Table 5: In Vitro Cytotoxicity of Representative Compounds on Cancer Cell Lines

Compound Name/Class Cell Line IC50 (µM)
Fluorinated aminophenylhydrazine (6) A549 (Lung Carcinoma) 0.64
Benzimidazole derivative (se-182) HepG2 (Liver Carcinoma) 15.58
Benzimidazole derivative (se-182) A549 (Lung Carcinoma) 15.80
Pyrimidine-triazole derivative (34) MCF-7 (Breast Carcinoma) 1.573

This table presents IC50 values of various compounds against different cancer cell lines to illustrate potential cytotoxic activity.

Modulation of Cellular Targets (e.g., Cystic Fibrosis Transmembrane Conductance Regulator Potentiator Potential)

The cystic fibrosis transmembrane conductance regulator (CFTR) protein is a crucial ion channel, and its dysfunction leads to cystic fibrosis (CF). nih.gov Small molecules known as potentiators can enhance the function of defective CFTR channels that are present at the cell surface. cff.org These modulators work by holding the channel's gate open, thereby increasing the flow of chloride ions. cff.org

The incorporation of fluorine has been a successful strategy in developing potent CFTR modulators. nih.gov Studies on various scaffolds, including phenylglycine and bithiazole derivatives, have shown that fluorinated analogs can exhibit comparable or improved potency over their non-fluorinated counterparts. nih.gov For instance, fluorinated bithiazole correctors and phenylglycine potentiators of the common ΔF508-CFTR mutant have demonstrated enhanced activity. nih.gov Cryo-electron microscopy studies have revealed that potentiators like ivacaftor (B1684365) bind to an allosteric site near a hinge region critical for channel gating, a mechanism that is likely shared by other potentiators. nih.gov

While the general class of fluorinated biaryl compounds shows potential for CFTR modulation, specific experimental data on the CFTR potentiator activity of this compound is not available in the reviewed literature. However, its structural similarity to known active scaffolds suggests it could be a candidate for such activity.

Cytotoxic Studies against Specific Cancer Cell Lines

Phenolic and fluorinated compounds are widely investigated for their potential as anticancer agents. Their cytotoxic effects are often evaluated against a panel of human cancer cell lines. For example, various synthetic chalcones and 1,3-thiazole derivatives have demonstrated significant inhibitory effects against the growth of breast cancer cell lines like MCF-7 and MDA-MB-231. nih.govnih.gov The mechanism of action for many such compounds involves the induction of apoptosis, or programmed cell death. nih.gov

Although the broader class of fluorinated phenols has been studied for cytotoxicity, specific data detailing the in vitro cytotoxic effects of this compound against particular cancer cell lines were not identified in the available literature. Research on structurally related compounds suggests that the presence and position of fluorine atoms can significantly influence antiproliferative activity. mdpi.com

Table 1: Examples of In Vitro Cytotoxicity of Structurally Related Compound Classes

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Thiazole Phthalimide Derivative (5b)MCF-7 (Breast)0.2 ± 0.01 nih.gov
Thiazole Phthalimide Derivative (5g)PC-12 (Pheochromocytoma)0.43 ± 0.06 nih.gov
Thiazole Phthalimide Derivative (5k)MDA-MB-468 (Breast)0.6 ± 0.04 nih.gov
Prenylated Chalcone (Xanthohumol)MV-4-11 (Leukemia)8.07 ± 0.52 mdpi.com
Prenylated Aurone DerivativeMV-4-11 (Leukemia)7.45 ± 0.87 mdpi.com

This table presents data for compound classes related to fluorinated phenols to illustrate typical activity ranges, as specific data for this compound is not available.

Mechanistic Insights from In Vitro Studies

Understanding the mechanism of action is crucial for drug development. For cytotoxic agents, in vitro assays can elucidate pathways of cell death. Studies on other complex heterocyclic compounds have shown that they can induce apoptosis through the intrinsic pathway, which is characterized by changes in the expression of B-cell lymphoma 2 (Bcl-2) family proteins like Bax and Bcl-2, and the activation of caspases, such as caspase-3. nih.gov

For CFTR modulators, the mechanism involves direct interaction with the CFTR protein to allosterically modify its function. nih.gov Potentiators typically increase the channel's open probability without necessarily increasing the number of channels at the cell surface. nih.gov

Specific mechanistic studies for this compound have not been reported. Based on its structure, if it were to exhibit cytotoxicity, a plausible mechanism could involve the induction of apoptosis. If it were to act as a CFTR potentiator, it would likely function as an allosteric modulator of channel gating.

Structure-Activity Relationship (SAR) Analysis of Fluorinated Phenol (B47542) Derivatives

SAR studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. researchgate.net For fluorinated phenol derivatives, SAR analysis focuses on the effects of the fluorine atoms and other substituents.

Impact of Fluorine Position and Number on Biological Efficacy

The introduction of fluorine into a molecule can dramatically alter its biological profile. researchgate.net The effects are highly dependent on the number of fluorine atoms and their specific positions within the structure. Key impacts include:

Metabolic Stability: Fluorine can block metabolically labile sites. For example, replacing a C-H bond with a more stable C-F bond can prevent hydroxylation by cytochrome P450 enzymes. nih.gov The position of fluorine on an aromatic ring influences its susceptibility to oxidation. nih.gov

Physicochemical Properties: Fluorine's high electronegativity can modulate properties like acidity (pKa) and lipophilicity (logP). nih.gov Generally, adding fluorine increases lipophilicity, which can affect membrane permeability and binding to hydrophobic pockets in target proteins. nih.gov

Binding Affinity: Fluorine can enhance binding affinity to target proteins through various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions. acs.org

In this compound, the presence of three fluorine atoms across two phenyl rings is expected to significantly increase its metabolic stability and lipophilicity compared to a non-fluorinated analog. The specific substitution pattern (2,3-difluoro on one ring and 3-fluoro on the phenol ring) creates a unique electronic and steric profile that would dictate its interaction with biological targets.

Influence of Substituent Effects on Activity Profiles

Hydroxyl Group: The phenolic hydroxyl group is a hydrogen bond donor and can be crucial for binding to protein targets. Its acidity is influenced by the electron-withdrawing fluorine atoms.

Fluorine Atoms: As potent electron-withdrawing groups, the fluorine atoms decrease the electron density of the aromatic rings, which can affect their interaction with proteins and their susceptibility to metabolism. nih.gov

Biphenyl Scaffold: The biphenyl structure provides a rigid scaffold that orients the substituents in a specific three-dimensional arrangement, which is critical for fitting into a protein's binding site.

A study on 2-fluoro-4-halophenols demonstrated that changing the halogen substituent from fluorine to chlorine and then to bromine systematically increased the hydrophobicity, which in turn affected the kinetics of phase II metabolism (glucuronidation). nih.gov This highlights the subtle interplay between different substituents in determining the ultimate biological profile.

Molecular Docking Studies and Binding Interactions (In Silico Correlation with In Vitro Findings)

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. e3s-conferences.org This in silico method can provide valuable insights into binding affinity and the specific interactions that stabilize the ligand-protein complex, helping to rationalize in vitro findings. nih.gov

For fluorinated compounds, docking studies can reveal key interactions involving the fluorine atoms. For example, a docking study of novel chromone (B188151) derivatives against the HERA protein target for cytotoxic activity showed that a para-fluorophenyl substituent resulted in the best binding energy, forming hydrogen bonds within the active site. nih.gov In the context of CFTR, docking simulations have been instrumental in identifying the binding site for potentiators like ivacaftor. nih.govresearchgate.net

While no specific molecular docking studies for this compound were found, its structural features suggest potential binding interactions:

The phenolic -OH group can act as a hydrogen bond donor or acceptor.

The aromatic rings can participate in π-π stacking or hydrophobic interactions.

The fluorine atoms can form hydrogen bonds with suitable donors or engage in favorable electrostatic interactions.

A hypothetical docking study would aim to place this compound into the binding site of a relevant target (e.g., a cancer-related protein or the CFTR channel) and score its binding affinity. The results could then be used to predict its biological activity and guide the design of more potent analogs, providing a correlation with potential future in vitro experiments.

Derivatization and Functionalization for Enhanced Research Utility

Synthesis of Analogues with Modified Phenyl Rings

The synthesis of analogues of 4-(2,3-Difluorophenyl)-3-fluorophenol with modified phenyl rings allows for a systematic investigation of structure-activity relationships (SAR). By altering the substitution patterns on either of the two phenyl rings, researchers can modulate properties such as lipophilicity, electronic distribution, and steric profile. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for this purpose.

The general strategy often involves a retrosynthetic approach where one of the phenyl rings is derived from a boronic acid or ester and the other from an aryl halide. For instance, to modify the difluorophenyl ring, one could start with a protected 3-fluoro-4-bromophenol and couple it with various substituted 2,3-difluorophenylboronic acids. Conversely, to modify the fluorophenol ring, the synthesis could begin with 2,3-difluorophenylboronic acid and a suitably substituted and protected dihalobenzene. This modular approach provides access to a wide array of analogues.

Recent advances in synthetic methodologies allow for the efficient conversion of electron-rich, electron-deficient, and even heteroaryl boronic acids in the key coupling step, often achieving high yields. researchgate.net This versatility enables the introduction of a diverse range of functional groups, including alkyl, alkoxy, nitro, and cyano groups, onto the phenyl rings of the core structure. These modifications can significantly alter the compound's interaction with biological targets or its material properties.

Target Analogue Required Boronic Acid/Ester Aryl Halide Fragment Potential Property Modification
4-(2,3-Difluoro-4-methylphenyl)-3-fluorophenol(2,3-Difluoro-4-methylphenyl)boronic acidProtected 4-bromo-3-fluorophenolIncreased lipophilicity
4-(2,3-Difluoro-4-methoxyphenyl)-3-fluorophenol(2,3-Difluoro-4-methoxyphenyl)boronic acidProtected 4-bromo-3-fluorophenolAltered hydrogen bonding capacity
4-(2,3-Difluorophenyl)-3-fluoro-5-nitrophenol(2,3-Difluorophenyl)boronic acidProtected 1,5-dibromo-2-fluoro-4-nitrobenzeneIntroduction of an electron-withdrawing group
4-(5-Ethyl-2,3-difluorophenyl)-3-fluorophenol(5-Ethyl-2,3-difluorophenyl)boronic acidProtected 4-bromo-3-fluorophenolEnhanced steric bulk

Introduction of Heterocyclic Moieties for Structural Diversity

The incorporation of heterocyclic moieties into the this compound scaffold is a key strategy for expanding its structural diversity and modulating its physicochemical properties. openmedicinalchemistryjournal.comopenaccessjournals.com Heterocycles are prevalent in over 85% of all biologically active chemical compounds, and their inclusion can significantly impact solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.govmdpi.com These modifications are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates. nih.gov

A variety of synthetic methods can be employed to introduce heterocyclic rings. For example, [3+2] dipolar cycloaddition reactions can be used to construct five-membered rings like isoxazoles. nih.gov This might involve converting the phenolic hydroxyl group into a suitable precursor that can react with a dipolarophile. nih.gov Alternatively, metal-catalyzed cross-coupling reactions can attach pre-formed heterocyclic rings, such as pyridinyl, pyrazolyl, or thiophenyl groups, to the core structure. nih.govnih.gov The modification of a phenyl ring with a pyridinyl moiety, for instance, has been shown to lead to novel compounds with potent biological activity. nih.gov The choice of the heterocycle and its point of attachment allows for extensive fine-tuning of the molecule's properties.

Heterocyclic Moiety Example Ring System Synthetic Strategy Potential Property Enhancement
Nitrogen-containingPyridine, PyrazoleSuzuki or Stille CouplingImproved solubility, hydrogen bond acceptor
Oxygen-containingFuran, Isoxazole[3+2] Cycloaddition, Negishi CouplingAltered polarity and metabolic stability
Sulfur-containingThiopheneSuzuki or Heck CouplingModulation of lipophilicity and electronic properties
Multi-heteroatomThiazole, OxadiazoleCondensation reactionsFine-tuning of ADME/Tox profile

Strategies for Polymeric Integration (e.g., Fluorophenol-Containing Polysiloxanes)

Integrating fluorophenol units into polymeric backbones creates materials with unique and desirable properties, combining the characteristics of both components. Polysiloxanes are particularly attractive for this purpose due to their high thermal stability, low glass transition temperatures, and flexibility. utoronto.ca The incorporation of fluorophenol groups can enhance properties such as hydrogen-bond acidity, which is valuable for applications like chemical sensing. nih.govmdpi.com

A successful strategy for creating fluorophenol-containing polysiloxanes involves a two-stage synthesis. nih.govmdpi.com

Synthesis of a Functional Substituent: First, a derivative of the fluorophenol is prepared with a reactive group suitable for polymerization. For example, 4-(but-3-en-1-yloxy)-2,3-difluorophenol can be synthesized, which attaches an alkene-terminated side chain to the phenol (B47542). mdpi.com

Post-Polymerization Functionalization: This functionalized fluorophenol is then grafted onto an existing polysiloxane chain, such as a methylhydrosiloxane-dimethylsiloxane copolymer, via platinum-catalyzed hydrosilylation. nih.govmdpi.com This method allows for the one-step preparation of the final functional polymer. mdpi.com

The resulting polymer, such as poly{dimethylsiloxane-co-[4-(2,3-difluoro-4-hydroxyphenoxy) butyl] methylsiloxane} (PMFOS), exhibits high hydrogen bond acidity and has been designed for use as a sensor layer in gas sensors. nih.govmdpi.com Thermal analysis of such polymers is crucial to determine properties important for their application, including glass transition temperature and decomposition temperature, ensuring they meet the requirements for their intended use. nih.govmdpi.com These fluorosilicone polymers combine the thermal stability and low surface tension of fluoropolymers with the flexibility of silicones. utoronto.ca

Polymer Property Description Significance for Research Utility Example Finding (PMFOS)
Glass Transition Temp. (Tg) Temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.Determines the operational temperature range of the material; low Tg is typical for flexible polysiloxanes. mdpi.comMeets requirements for gas sensor applications. nih.govmdpi.com
Decomposition Temp. (Td) Temperature at which the polymer chemically degrades.Defines the upper limit of thermal stability for the material. utoronto.caSufficiently high for use in sensor devices. nih.govmdpi.com
Hydrogen-Bond Acidity The ability of the fluorophenol -OH group to act as a hydrogen bond donor.Crucial for the selective interaction with analyte molecules in chemical sensing applications. nih.govmdpi.comPMFOS exhibits high hydrogen bond acidity. nih.gov
Hydrophobicity The tendency of the material to repel water.Important for applications such as coatings and paints. utoronto.caFluorosilicone films are typically more hydrophobic than parent fluoropolymers. utoronto.ca

Evaluation of Modified Compounds in Academic Research Assays

Once novel analogues and derivatives of this compound are synthesized, their properties must be characterized through a variety of academic research assays. The choice of assay depends on the intended application of the modified compounds.

Enzyme Inhibition Assays: If the compounds are designed as potential therapeutic agents, their ability to inhibit specific enzymes is a primary evaluation point. For example, compounds can be screened for inhibitory potency against kinases, proteases, phosphatases, or other enzymes like acetyl-CoA carboxylase (ACC). nih.govnih.gov Fluorescence polarization (FP) is a common high-throughput screening technique, although care must be taken as fluorescent compounds can interfere with the assay, potentially leading to false positives or negatives. nih.gov

Cell-Based Assays: The biological activity of the modified compounds is frequently assessed using cell-based assays. Antiproliferative assays using various cancer cell lines (e.g., A549, HepG2, MCF-7) determine the compound's ability to inhibit cell growth, often reported as an IC₅₀ value (the concentration required to inhibit 50% of cell growth). nih.govnih.gov Further mechanistic studies might involve cell cycle analysis to see if the compounds arrest cell division at a specific phase, such as G2/M. nih.gov

Functional and Mechanistic Assays: To understand the mode of action, more specific functional assays are employed. For compounds designed as antimicrotubule agents, a tubulin polymerization assay can directly measure their effect on the cytoskeleton. nih.gov For potential sensor applications, materials would be evaluated for their response to specific analytes, such as chemical warfare agent simulants. mdpi.com

Assay Type Purpose Example Measurement Potential Finding
Enzyme Inhibition To determine if a compound blocks the activity of a specific enzyme. nih.govIC₅₀ value (concentration for 50% inhibition). nih.govA derivative shows potent inhibition of a target kinase. nih.gov
Antiproliferative To measure a compound's ability to stop the growth of cancer cells. nih.govIC₅₀ values against various cell lines. nih.govA heterocyclic analogue exhibits strong cytotoxicity against breast cancer cells. nih.gov
Cell Cycle Analysis To identify the phase of the cell cycle at which a compound exerts its effect. nih.govPercentage of cells in G1, S, G2/M phases.The compound causes cell cycle arrest in the G2/M phase. nih.gov
Tubulin Polymerization To directly assess the impact on microtubule formation. nih.govInhibition of tubulin assembly.The compound is identified as a microtubule-destabilizing agent. nih.gov
Antifungal/Antibacterial To test for activity against microbial pathogens. nih.govMinimum Inhibitory Concentration (MIC). nih.govA modified analogue shows good inhibitory ability against E. faecalis. nih.gov

Potential Research Applications Non Prohibited

Advanced Materials Science Research

In the realm of materials science, the distinct properties of fluorinated compounds are leveraged to create materials with enhanced performance characteristics.

Fluorinated phenols are recognized as crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. epo.orggoogle.com The strategic placement of fluorine atoms in 4-(2,3-Difluorophenyl)-3-fluorophenol makes it a valuable precursor for creating novel organic compounds. The introduction of fluorine can lead to improved biophysical and chemical properties in the final products. beilstein-journals.orgnih.gov The hydroxyl group of the phenol (B47542) provides a reactive site for further chemical modifications, while the fluorinated phenyl rings can confer desirable properties such as increased thermal stability and altered electronic characteristics to the resulting molecules. The synthesis of fluorinated amino acids, for instance, has demonstrated considerable industrial and pharmaceutical potential. beilstein-journals.orgnih.gov

Interactive Data Table: Properties of Related Precursors

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Key Application
3-Fluorophenol (B1196323)112.10178Chemical Intermediate
2,3-Difluorophenol130.09153-154Building Block
4-Chlorophenol128.56220Synthesis of dyes and drugs

Data sourced from various chemical suppliers and databases. nih.govsigmaaldrich.comresearchgate.net

The development of advanced display technologies, such as fringe-field switching thin-film-transistor liquid-crystal displays (FFS-TFT), necessitates liquid crystal materials with high performance, including a high clearing point and large dielectric anisotropy. mdpi.com Biphenyl (B1667301) derivatives are a common core structure in liquid crystal molecules. The introduction of fluorine atoms, as seen in this compound, can significantly influence the mesophase behavior and electro-optical properties of liquid crystal mixtures. whiterose.ac.uk Specifically, fluorine substitution can enhance the dielectric anisotropy and reduce viscosity, which are critical parameters for high-performance displays. mdpi.com Furthermore, in the context of dyes, particularly dichroic dyes used in guest-host liquid crystal displays, fluorinated aromatic structures can be incorporated to fine-tune the dye's solubility, stability, and spectral properties. researchgate.netrsc.orgscispace.com The specific substitution pattern in this compound could be explored for its potential to create new dyes with desirable characteristics for advanced display applications. researchgate.net

The development of sensitive and selective chemical sensors is a critical area of research for environmental monitoring and industrial process control. rsc.org Phenolic compounds are a known class of analytes for which various sensing platforms have been developed. researchgate.net Molecularly imprinted polymers (MIPs) offer a promising approach for creating sensors with high selectivity. researchgate.netcritex.frresearchgate.net The unique electronic and structural features of this compound could be exploited in the design of novel chemical sensors. For instance, it could serve as a template molecule for the creation of a MIP-based sensor for the detection of other fluorinated aromatic compounds. researchgate.netcritex.fr Alternatively, its phenolic hydroxyl group could be functionalized to act as a recognition element for specific analytes, including gases. The fluorine atoms would modulate the acidity and binding properties of the phenol, potentially leading to enhanced sensitivity and selectivity.

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including optical switching and signal processing. researchgate.netrsc.org The NLO response of a molecule is governed by its electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. While fluorination of phenylpyridines has been shown to have a limited effect on the mean polarizability, the specific substitution pattern and the presence of a hydroxyl group in this compound could lead to interesting NLO properties. researchgate.net The interplay between the electron-donating hydroxyl group and the electron-withdrawing fluorine atoms across the biphenyl system could result in a significant molecular hyperpolarizability, a key parameter for second-order NLO materials. rsc.orgelsevierpure.com Theoretical and experimental studies would be necessary to fully elucidate the NLO potential of this compound.

Chemical Biology Tool Development

Fluorine-19 nuclear magnetic resonance (¹⁹F NMR) has emerged as a powerful technique in chemical biology for studying protein-ligand interactions, protein structure, and the biosynthesis of fluorinated compounds. researchgate.net The introduction of fluorine atoms into molecules provides a sensitive NMR probe due to the high gyromagnetic ratio and 100% natural abundance of the ¹⁹F nucleus. researchgate.net this compound, with its three distinct fluorine environments, could be a valuable scaffold for the development of new chemical biology tools. nih.govsigmaaldrich.comucsb.edu By attaching this fluorinated motif to a biologically active molecule, researchers can use ¹⁹F NMR to monitor its binding to target proteins and probe the local environment of the binding site. researchgate.net The different chemical shifts of the three fluorine atoms could provide rich structural information.

Exploration in New Chemical Entities Discovery

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. beilstein-journals.orgnih.govsolvay.com Fluorinated compounds are prevalent in a significant portion of pharmaceuticals and agrochemicals currently under development. solvay.com The trifluorinated biphenyl phenol structure of this compound represents a novel building block for the discovery of new chemical entities. Its unique combination of a biphenyl core, which can mimic protein-protein interactions, and multiple fluorine substituents makes it an attractive starting point for library synthesis in drug discovery programs. The phenolic hydroxyl group also provides a convenient handle for further chemical elaboration.

Future Directions and Emerging Research Avenues

Advanced Computational Modeling for Predictive Research

The unique physicochemical properties endowed by fluorine atoms make computational modeling an indispensable tool for predicting the behavior of molecules like 4-(2,3-Difluorophenyl)-3-fluorophenol. nih.gov Future research will heavily rely on sophisticated computational methods to explore its conformational landscape, electronic properties, and potential interactions with biological targets.

Time-dependent density functional theory (TD-DFT) stands out as a powerful method for predicting absorption and emission wavelengths, which is crucial for understanding the photophysical properties of fluorophores. researchgate.net For complex fluorinated molecules, the choice of functional and basis set is critical for obtaining accurate results that align with experimental data. researchgate.net Studies on other fluorinated biphenyls have demonstrated the utility of DFT for elucidating structural and electronic characteristics. nih.govacs.org Molecular electrostatic potential (MEP) analysis, for instance, can suggest how these molecules might interact with each other in the solid state or with polar solvents. nih.govacs.org

Predictive models for physicochemical properties, such as quantitative structure-property relationship (QSPR) models, are also a key research area. mdpi.com While general models often fail to accurately predict the properties of highly fluorinated compounds, bespoke models trained on specific PFAS (per- and polyfluoroalkyl substances) data show greater promise. nih.govmdpi.com Methods like COSMOtherm have shown better accuracy in predicting parameters like vapor pressure and partition coefficients for highly fluorinated compounds compared to more common platforms like EPI SUITE. nih.govacs.orgresearchgate.net

Interactive Table: Comparison of Predictive Models for Highly Fluorinated Compounds
Model/PlatformGeneral AccuracyNotes
SPARC Usually within 1 order of magnitude of experimental values. nih.govacs.orgA chemical reactivity model.
COSMOtherm Generally produces reliable estimates for PFAS properties. nih.govacs.orgresearchgate.netBased on quantum-chemical calculations. researchgate.net
EPI SUITE Performs inaccurately for many highly fluorinated compounds. nih.govacs.orgLacks sufficient PFAS-specific training data. researchgate.net
ClogP Can be highly inaccurate, with deviations of several orders of magnitude for some compounds. nih.govacs.orgA model for predicting the octanol-water partition coefficient.
Bespoke QSPR Shows promise when developed with curated PFAS data. mdpi.comTailored specifically for per- and polyfluoroalkyl substances.

Future computational work on this compound will likely involve a multi-pronged approach, combining different theoretical methods to build a comprehensive in-silico profile of the molecule.

Exploration of Novel Synthetic Methodologies

The synthesis of polyfluorinated biphenyls is an area of active research, with a focus on developing more efficient and selective methods. The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biphenyl (B1667301) derivatives, including fluorinated ones. acs.orgmdpi.com This palladium-catalyzed reaction typically involves the coupling of an aryl boronic acid with an aryl halide. nih.gov For the synthesis of this compound, this would likely involve the coupling of a dimethoxyphenylboronic acid with a di- or trifluorinated aryl bromide, followed by demethylation to yield the final phenolic compound. nih.gov

Recent advancements have focused on improving the catalysts and reaction conditions to enhance yields and accommodate a wider range of functional groups. mdpi.com For instance, the use of palladium nanoparticles supported on materials like graphene has shown promise for catalyzing Suzuki-Miyaura reactions of fluorinated aryls. mdpi.com Nickel-catalyzed cross-coupling reactions are also emerging as a powerful alternative for forming C-C bonds. mdpi.com Furthermore, research into the direct C-F bond functionalization offers a novel and challenging avenue for synthesizing complex fluorinated molecules. nih.gov The development of methods for the Suzuki cross-coupling of alkyl fluorides demonstrates the potential for activating these strong bonds under relatively mild conditions. nih.govacs.org

Future synthetic strategies for this compound and its derivatives will likely focus on:

Optimization of palladium and nickel-based catalyst systems for higher efficiency and selectivity. mdpi.com

Development of novel, cost-effective synthetic routes, potentially utilizing more readily available starting materials. rsc.org

Exploration of late-stage fluorination techniques to introduce fluorine atoms into complex molecular scaffolds.

High-Throughput Screening of Derivatives for Academic Targets

High-throughput screening (HTS) is a pivotal technology in drug discovery and chemical biology, enabling the rapid testing of large numbers of compounds against biological targets. researchgate.net Derivatives of this compound could be synthesized and assembled into a chemical library for screening against a variety of academic targets, particularly enzymes. creative-enzymes.comnih.gov Kinases, proteases, and phosphatases are common enzyme classes investigated in HTS campaigns. researchgate.netnih.gov

Fluorescence-based assays are the most common readout method in HTS due to their sensitivity and adaptability. researchgate.netnih.gov Fluorescence Polarization (FP) is a particularly powerful HTS technique for monitoring molecular interactions and enzyme activity in a homogenous format. nih.govmoleculardevices.com The principle of FP is based on the change in the rotational speed of a fluorescently labeled molecule (a tracer) upon binding to a larger molecule, such as a protein. moleculardevices.com This change is detected as an increase in the polarization of the emitted light. moleculardevices.com

An FP-based HTS assay for an enzyme inhibitor might work as follows:

A fluorescently labeled substrate or ligand (tracer) binds to the enzyme of interest, resulting in a high FP signal.

Compounds from a chemical library are added to the wells.

If a compound from the library inhibits the enzyme by binding to its active site, it will displace the tracer.

The displaced, unbound tracer tumbles more rapidly, leading to a decrease in the FP signal, thus identifying a "hit". nih.gov

The robustness of an HTS assay is often quantified by the Z'-factor, with a value of 0.5 or greater indicating a high-quality assay suitable for large-scale screening. mdpi.com Future research could involve designing and validating such HTS assays to screen derivatives of this compound for inhibitory activity against novel or underexplored academic targets. creative-enzymes.commdpi.com

Investigation of Photo-Degradation Pathways of Fluorinated Phenols

The environmental fate of fluorinated organic compounds is of significant interest due to the strength of the carbon-fluorine bond, which can lead to persistence. nih.gov Photolysis, or degradation by light, is an important process that can break down these compounds in aquatic environments. nih.gov Research into the photo-degradation of fluorinated phenols provides insight into the potential environmental transformation of this compound.

Studies on various fluorophenols and (trifluoromethyl)phenols have shown that their photolysis rates are often pH-dependent, with faster degradation typically observed at higher pH values. nih.govacs.org This is attributed to the deprotonation of the phenolic hydroxyl group, which alters the molecule's absorption spectrum and makes it more susceptible to photo-excitation. acs.org

The degradation products of fluorinated phenols can vary. For simple fluorophenols, the primary product observed under various conditions is often the fluoride (B91410) ion, indicating complete cleavage of the C-F bond. nih.gov However, more complex fluorinated molecules can yield a variety of organofluorine products. nih.gov The investigation of these pathways often employs a combination of techniques, including ¹⁹F-NMR to track and quantify fluorine-containing species and mass spectrometry to identify product structures. nih.govacs.org

Future research on this compound would involve:

Determining its photolysis quantum yields under various environmentally relevant conditions (e.g., different pH levels, presence of natural photosensitizers).

Identifying the major and minor photo-degradation products using advanced analytical techniques.

Elucidating the reaction mechanisms, such as the role of reactive oxygen species or non-adiabatic coupling at conical intersections, which has been shown to be important in the O-H bond fission of other fluorophenols. ucl.ac.uk

Interactive Table: Photolysis Rate Constants for 2-(Trifluoromethyl)phenol at Different pH
ConditionRate Constant (h⁻¹)Reference
pH 5 Buffer 3.52 ± 0.07 nih.govacs.org
pH 7 Buffer 26.4 ± 0.64 nih.govacs.org
pH 10 Buffer 334.1 ± 93.45 nih.govacs.org

Data is for a model compound and illustrates the significant effect of pH on photolysis rates.

Integration with Artificial Intelligence and Machine Learning for Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design and identification of novel molecules with desired properties. nih.govnih.gov These computational tools can be applied to the vast chemical space surrounding this compound to design new derivatives with optimized characteristics.

Data Curation: Assembling a dataset of known active and inactive compounds for a specific target. nih.gov

Model Training: Using this dataset to train a predictive model, such as a random forest or a graph neural network, to distinguish between active and inactive molecules based on their structural features. nih.gov

Generative Design: Employing generative models to create a large, diverse library of novel virtual compounds. mit.edu

Virtual Screening: Using the trained predictive model to screen the virtual library and prioritize a smaller set of promising candidates for synthesis and experimental testing. rsc.org

Iterative Refinement: Incorporating the experimental results of the newly synthesized compounds back into the training data to improve the model for the next design cycle.

This integration of AI and ML offers a powerful strategy to explore the chemical space around this compound, potentially leading to the discovery of new molecules with enhanced potency, selectivity, or improved physicochemical properties for a range of academic and industrial applications. ikprress.org

Q & A

Q. What are the established synthetic routes for 4-(2,3-Difluorophenyl)-3-fluorophenol, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. Key steps include:
  • Precursor preparation : Brominated or iodinated intermediates (e.g., 4-bromo-2,3-difluorophenyl derivatives) are coupled with fluorophenol-bearing boronic acids.
  • Catalytic optimization : Reaction efficiency depends on solvent choice (e.g., THF or DMF), temperature (80–120°C), and base (e.g., K₂CO₃).
  • Purification : HPLC with mobile phases like MeCN/water (0.1% formic acid) and C18 columns ensures high purity .
    Table 1 : Representative Reaction Conditions
PrecursorCatalystSolventTemp (°C)Yield (%)
4-Bromo-2,3-difluorophenylPd(PPh₃)₄THF10040
Iodinated analogPd(OAc)₂/XPhosDMF12055

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • Structural confirmation : LCMS (m/z [M+H]+) and NMR (¹⁹F and ¹H) validate molecular weight and substituent positions.
  • Purity assessment : HPLC retention time (e.g., 0.89–1.32 min under gradient conditions) ensures homogeneity .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities, with R factors <0.05 indicating high precision .

Q. How does the solubility of this compound influence experimental design?

  • Methodological Answer : The compound’s low aqueous solubility necessitates polar aprotic solvents (e.g., DMSO, MeCN) for biological assays. For kinetic studies, solubility in ethanol or THF is preferred. Pre-saturation protocols (sonication, 37°C) enhance dissolution .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data across cell lines or assays?

  • Methodological Answer : Discrepancies may arise from differential cell permeability or off-target effects. Mitigation strategies include:
  • Dose-response normalization : Use EC₅₀ values adjusted for cell viability (MTT assays) and apoptosis markers (Annexin V).
  • Orthogonal assays : Compare results from fluorescence-based enzymatic assays (e.g., caspase-3 activation) with transcriptomic profiling (RNA-seq) .
    Table 2 : Case Study in HeLa Cells
Assay TypeIC₅₀ (μM)Mechanism Identified
MTT12.5Cytostatic
Caspase-38.2Apoptotic

Q. What mechanistic insights explain low yields in cross-coupling reactions during synthesis?

  • Methodological Answer : Side reactions (e.g., protodeboronation or homocoupling) reduce yields. Solutions include:
  • Ligand screening : Bulky ligands (XPhos) suppress undesired pathways.
  • Microwave-assisted synthesis : Short reaction times (10–30 min) minimize degradation .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
  • QSAR models : Correlate substituent effects (e.g., fluorine electronegativity) with reaction rates using datasets from analogs .

Q. What strategies are effective for structure-activity relationship (SAR) studies of fluorophenyl derivatives?

  • Methodological Answer :
  • Substituent scanning : Synthesize analogs with varying fluorine positions (e.g., 2,4- vs. 3,5-difluoro) and measure binding affinity (e.g., Ki values via radioligand assays).
  • Pharmacophore mapping : Overlay crystal structures of target proteins (e.g., kinases) to identify critical halogen-bonding interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.